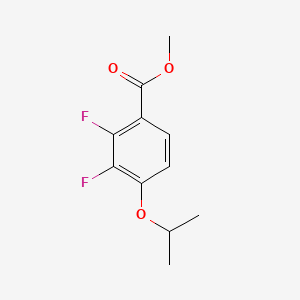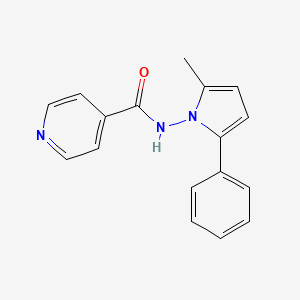
Isonicotinamide, N-(2-methyl-5-phenylpyrrol-1-YL)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Methyl-5-phenylpyrrol-1-yl)isonicotinamide: is an organic compound that belongs to the class of heterocyclic compounds It features a pyrrole ring substituted with a methyl group and a phenyl group, and an isonicotinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Methyl-5-phenylpyrrol-1-yl)isonicotinamide typically involves the reaction of 2-methyl-5-phenylpyrrole with isonicotinoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane or chloroform. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2-Methyl-5-phenylpyrrol-1-yl)isonicotinamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide. These reactions may lead to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the pyrrole ring. Electrophilic substitution reactions can introduce various substituents, such as halogens or alkyl groups, onto the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogens (chlorine, bromine), alkyl halides, Lewis acids.
Major Products Formed:
Oxidation: N-oxides, hydroxylated derivatives.
Reduction: Reduced amides, amines.
Substitution: Halogenated pyrroles, alkylated pyrroles.
Scientific Research Applications
Chemistry: N-(2-Methyl-5-phenylpyrrol-1-yl)isonicotinamide is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: In biological research, this compound is studied for its potential as a pharmacophore in the design of new therapeutic agents. Its ability to interact with various biological targets makes it a candidate for drug development.
Medicine: The compound’s potential medicinal applications include its use as an anti-inflammatory, antimicrobial, and anticancer agent. Research is ongoing to explore its efficacy and safety in various therapeutic contexts.
Industry: In the industrial sector, N-(2-Methyl-5-phenylpyrrol-1-yl)isonicotinamide is used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional properties.
Mechanism of Action
The mechanism of action of N-(2-Methyl-5-phenylpyrrol-1-yl)isonicotinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects. The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
Isonicotinamide: An isomer of N-(2-Methyl-5-phenylpyrrol-1-yl)isonicotinamide, differing in the position of the carboxamide group.
Nicotinamide: Another isomer with the carboxamide group in the 3-position.
Pyrrole Derivatives: Compounds containing the pyrrole ring with various substituents, such as 2-methyl-5-phenylpyrrole.
Uniqueness: N-(2-Methyl-5-phenylpyrrol-1-yl)isonicotinamide is unique due to its specific substitution pattern on the pyrrole ring and the presence of the isonicotinamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
93317-30-7 |
|---|---|
Molecular Formula |
C17H15N3O |
Molecular Weight |
277.32 g/mol |
IUPAC Name |
N-(2-methyl-5-phenylpyrrol-1-yl)pyridine-4-carboxamide |
InChI |
InChI=1S/C17H15N3O/c1-13-7-8-16(14-5-3-2-4-6-14)20(13)19-17(21)15-9-11-18-12-10-15/h2-12H,1H3,(H,19,21) |
InChI Key |
GSNCULKQXLYSEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1NC(=O)C2=CC=NC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



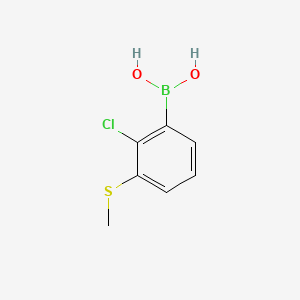

![2,4-Ditert-butyl-6-[[ethyl(diphenyl)-lambda5-phosphanylidene]amino]phenol](/img/structure/B14019845.png)
![2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-b]pyridine HCl](/img/structure/B14019849.png)
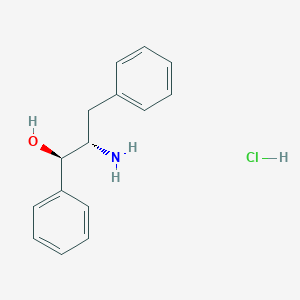

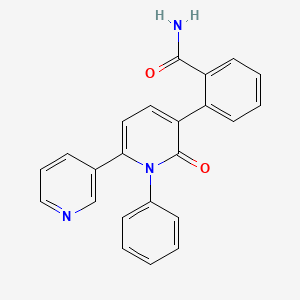

![1,1'-(Dibenzo[B,D]thiophene-2,6-diyl)diethanone](/img/structure/B14019865.png)
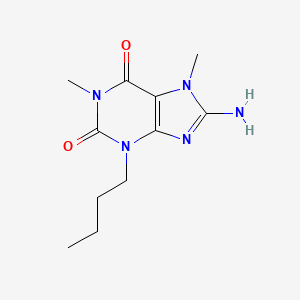
![2-[(2-Oxo-1,2-dihydro-quinolin-4-ylmethyl)-amino]-malonic acid diethyl ester (Rebamipide Impurity)](/img/structure/B14019890.png)
